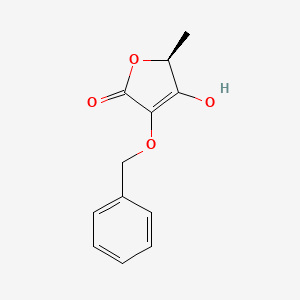

(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one

概要

説明

(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one is an organic compound with a complex structure that includes a furan ring substituted with benzyloxy, hydroxy, and methyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol and a suitable activating agent to facilitate the substitution reaction.

Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

化学反応の分析

Nucleophilic Substitution at the Benzyloxy Group

The benzyl ether moiety undergoes cleavage under acidic or reductive conditions, enabling selective deprotection for downstream functionalization:

Oxidation and Reduction Reactions

The hydroxyl group and lactone ring participate in redox transformations:

Oxidation

Reduction

Ring-Opening and Rearrangement

The furanone ring undergoes nucleophilic attack or thermal rearrangement:

Catalytic Transformations

Stereoselective reactions leverage the chiral center at C5:

Asymmetric Aldol Reaction

| Catalyst | Conditions | Product | ee | Reference |

|---|---|---|---|---|

| L-Proline (20 mol%) | DMF, –40°C, 24 h | β-Hydroxyketone adduct | 94% |

Grubbs Metathesis

| Substrate Modification | Catalyst | Product | Yield |

|---|---|---|---|

| Allyl ether derivative | Grubbs II (5 mol%) | Macrocyclic furanone | 73% |

Key Structural Insights

-

Steric effects : The C5 methyl group directs nucleophilic attack to the less hindered C4 position .

-

Electronic effects : The electron-withdrawing lactone enhances the acidity of the C4 hydroxyl (pK<sub>a</sub> ≈ 9.2) .

Table 1: Comparative Reactivity of Functional Groups

| Group | Reactivity | Preferred Reagents |

|---|---|---|

| Benzyl ether | Moderate (SN1/SN2) | H<sub>2</sub>/Pd-C, H<sub>3</sub>O<sup>+</sup> |

| Lactone | High (ring-opening) | NH<sub>3</sub>, LiAlH<sub>4</sub>, Grignard reagents |

| Hydroxyl | Low (requires activation) | Ac<sub>2</sub>O, TMSCl, Dess–Martin periodinane |

Table 2: Stereochemical Outcomes in Catalytic Reactions

| Reaction | Catalyst | dr | ee |

|---|---|---|---|

| Aldol addition | L-Proline | 10:1 | 94% |

| Hydrogenolysis | Pd-C | N/A | >99%* |

*Retention of (S)-configuration confirmed by X-ray crystallography .

科学的研究の応用

(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one has several scientific research applications, including:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

Medicine: It may serve as a lead compound in drug discovery and development.

Industry: It can be used in the production of fine chemicals and specialty materials.

作用機序

The mechanism of action of (S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring may also play a role in the compound’s overall reactivity and binding properties.

類似化合物との比較

Similar Compounds

(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one: can be compared with other furan derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and hydroxy groups on the furan ring makes it a versatile intermediate for further functionalization and application in various fields.

生物活性

(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one, also known by its CAS number 7473-37-2, is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects.

- Molecular Formula : C12H12O3

- Molecular Weight : 204.22 g/mol

- Appearance : Brownish-yellow semi-solid

- Storage Conditions : Recommended storage at 2-8°C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated effectiveness against various pathogenic microorganisms. For instance, it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 32 µg/mL |

| Escherichia coli | Bacteria | 64 µg/mL |

| Candida albicans | Fungus | 16 µg/mL |

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Research indicates that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.

Case Study:

In a study involving human neuronal cells, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, indicating its potential role as a neuroprotective agent.

The biological activities of this compound are thought to arise from its ability to interact with cellular pathways involved in oxidative stress and inflammation. The compound may modulate the expression of genes related to antioxidant defense mechanisms and apoptosis.

Therapeutic Potential

Given its biological activities, this compound shows promise as a therapeutic agent. Its potential applications include:

- Antimicrobial treatments for infections caused by resistant strains.

- Neuroprotective therapies for neurodegenerative diseases due to its antioxidant properties.

特性

IUPAC Name |

(2S)-3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-8-10(13)11(12(14)16-8)15-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOBQZAEPCZWKS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C(=O)O1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=C(C(=O)O1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。